

Spectroscopic Profile of Triethylene Glycol Diacetate: A Technical Guide

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Compound of Interest

Compound Name: *Triethylene glycol diacetate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **triethylene glycol diacetate**, a compound relevant to various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **triethylene glycol diacetate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not publicly available in a quantitative table format. Spectral images are available for interpretation.			

Note: While spectral images for ^1H NMR of **triethylene glycol diacetate** are available in chemical databases, a quantitative table of chemical shifts, multiplicities, and integrations is not readily published. Interpretation of the spectrum would be required to generate these specific values.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not publicly available in a quantitative table format. Spectral images are available for interpretation.	

Note: Similar to the ^1H NMR data, ^{13}C NMR data for **triethylene glycol diacetate** is primarily available as spectral images. A detailed peak list with assignments requires direct spectral analysis.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 3: IR Spectroscopic Data

Frequency (cm^{-1})	Functional Group Assignment
Data not publicly available in a quantitative table format. Spectral images are available for interpretation.	

Note: Infrared spectra of **triethylene glycol diacetate** are available. Characteristic peaks would include C=O stretching for the acetate groups and C-O stretching for the ether and ester linkages. Precise peak positions would need to be determined from the spectrum.[\[5\]](#)

Table 4: Mass Spectrometry Data

m/z	Interpretation
234.110338	$[\text{M}]^+$ (Exact Mass)

Note: The exact mass of **triethylene glycol diacetate** is provided, which is a critical piece of data from high-resolution mass spectrometry.[\[3\]](#) Fragmentation patterns would be observable in the full mass spectrum.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: A sufficient amount of **triethylene glycol diacetate** is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), to achieve a suitable concentration for analysis.^[6] Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).^[6]

2.1.2 ^1H NMR Spectroscopy: The ^1H NMR spectrum is typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for proton signals (typically 0-12 ppm).^[7] Data processing involves Fourier transformation, phasing, baseline correction, and integration of the signals.

2.1.3 ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is acquired on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.^{[8][9]} Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ^1H NMR to ensure accurate integration, especially for quantitative analysis.^{[6][8]}

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation: As **triethylene glycol diacetate** is a liquid, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.^[10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.^{[11][12]}

2.2.2 Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.^[11] A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.^[13] The spectrum is typically scanned over the mid-infrared range (4000-400 cm^{-1}).^[11]

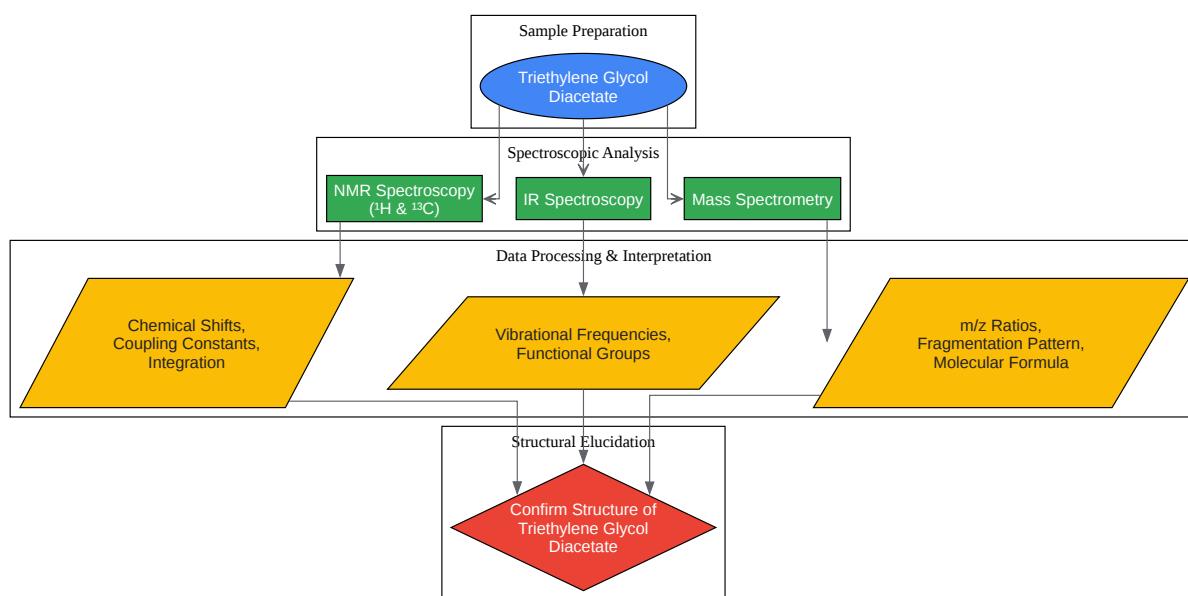
Mass Spectrometry (MS)

2.3.1 Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent. Electron Ionization (EI) is a common method for volatile compounds like **triethylene glycol diacetate**, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[14][15]

2.3.2 Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.[16]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **triethylene glycol diacetate**.

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Caption: General workflow for spectroscopic analysis.

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